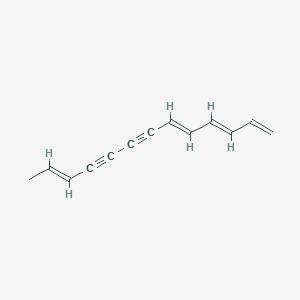
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne, also known as TDT or 7,9-TDT, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. TDT is a conjugated enyne that contains three triple bonds and two double bonds, making it a highly reactive compound.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- Carbon-Rich Scaffolding: Derivatives of (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne are utilized in constructing carbon-rich scaffolds. These scaffolds include monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. They exhibit exceptional third-order optical nonlinearities and are used in photochromic molecules for light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Copolymerization and Polymer Synthesis
- Copolymerization with Carbon Dioxide: The compound has been studied in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide, forming poly(2-pyrone). Its copolymerizability and reactivity are significant in understanding polymer formation and characteristics (Tsuda, Ooi, & Maruta, 1993).
Chemical Synthesis and Reactions
- Nitrative Bicyclization: The compound is involved in nitrative bicyclization reactions, leading to the creation of skeletally diverse tricyclic pyrroles. This highlights its versatility in synthetic chemistry for creating complex molecular structures (Wang et al., 2022).
Natural Occurrence and Biological Interactions
- Natural Occurrence in Plants: (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne is found naturally in plants like safflower and possesses interesting biological properties. Its occurrence and changes in content during plant maturation have been studied, offering insights into plant chemistry and potential applications in herbal medicine or agriculture (Ichihara & Noda, 1975).
Phototoxicity and Insect Interaction
- Phototoxic Properties: This compound exhibits phototoxic properties, which have been studied in the context of its interaction with insects. For instance, its presence in Viguiera annua leaves and how it affects insect larvae offers insights into plant-insect interactions and potential applications in pest control (Guillet, Chauret, & Arnason, 1997).
Propiedades
Número CAS |
17091-00-8 |
|---|---|
Nombre del producto |
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne |
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
Clave InChI |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES isomérico |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES |
CC=CC#CC#CC=CC=CC=C |
SMILES canónico |
CC=CC#CC#CC=CC=CC=C |
Sinónimos |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



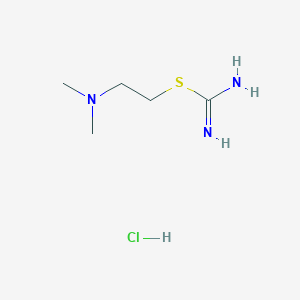
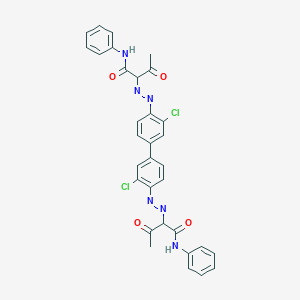
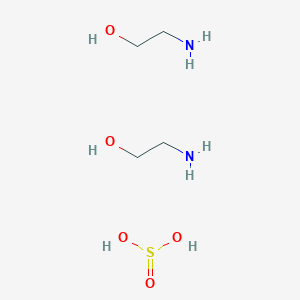
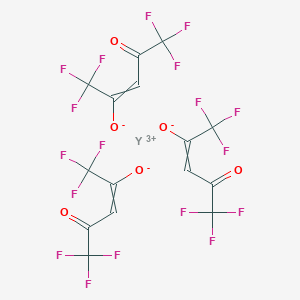
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
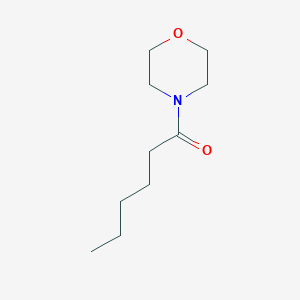
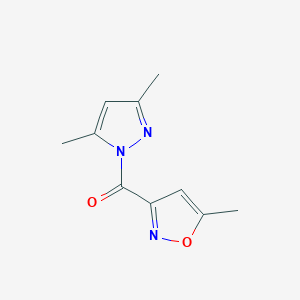
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
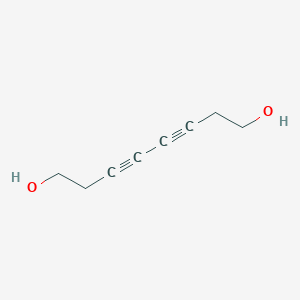
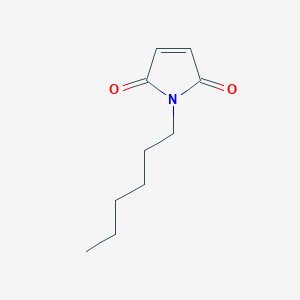
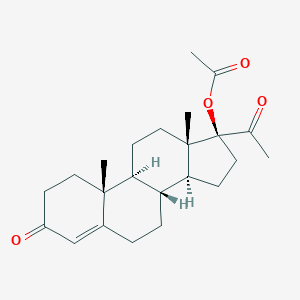
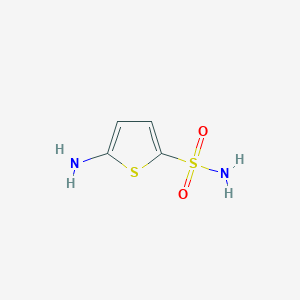
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)